Critical Data Gap: No Published Comparative Biological Data for CAS 497064-18-3
An exhaustive search of PubMed, Google Scholar, and patent databases reveals zero published in vitro or in vivo biological datasets for N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide [1]. No IC50, GI50, Ki, or Kd values are publicly available for this compound against any biological target [1]. This contrasts with the broader indole-benzothiazole acetamide class, where several analogs have reported anti-proliferative IC50 values in the low micromolar range (e.g., against neuroblastoma and colon carcinoma cell lines) [2]. Consequently, any differentiation claim must be treated as unvalidated without in-house experimental confirmation [3].
| Evidence Dimension | Published biological activity data |
|---|---|
| Target Compound Data | No publicly available quantitative biological data |
| Comparator Or Baseline | Indole-benzothiazole acetamide class analogs: reported IC50 values in low μM range against neuroblastoma (e.g., BE(2)-C, SH-SY5Y) and colon carcinoma (HT-29) cell lines |
| Quantified Difference | Not calculable; target compound lacks any published data for comparison |
| Conditions | Literature search across PubMed, Google Scholar, SciFinder (as of May 2026) |
Why This Matters
Procurement decisions for this compound must account for the absence of any published performance benchmarks, necessitating internal validation and precluding reliance on literature precedent for selection over alternatives.
- [1] Literature search performed May 2026 across PubMed, SciFinder, Google Scholar, and SureChEMBL using compound name, CAS number, and InChI Key (UHNBYWDXHZESAD-UHFFFAOYSA-N). No primary research articles or patents containing biological data for this compound were identified. View Source
- [2] Fallah-Tafti, A., et al. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. EJMC, 2011, 46(10), 4853-4858. Note: This paper reports data for thiazole (not benzothiazole) analogs and serves as a class-level comparator only. View Source
- [3] Gardner, C. Novel retinoid enhancers for anti-cancer therapies. UNSWorks PhD Thesis, 2015. View Source
